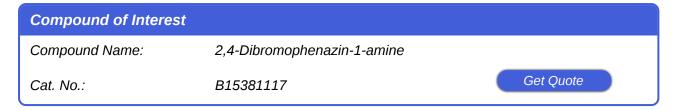


In-Depth Technical Guide to the Physical and Chemical Characteristics of Brominated Phenazines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of brominated phenazines. These compounds, a subclass of phenazine derivatives, have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of Brominated Phenazines

The introduction of bromine atoms onto the phenazine scaffold significantly influences its electronic properties, lipophilicity, and, consequently, its biological activity. A summary of the available quantitative data for a selection of brominated phenazines is presented below.

Table 1: Physical Properties of Selected Brominated Phenazines



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Phenazine	C12H8N2	180.21	172-176	Yellow crystalline powder
2- Bromophenazine	C12HΦBrN2	259.11	135-137	-
2-Bromo-1- hydroxyphenazin e	C12H7BfN2O	275.10	-	-
2,4-Dibromo-1- hydroxyphenazin e	C12H6Br2N2O	353.99	198-199	-
Marinocyanin A	C22H23BrN2O	411.34	160	Dark blue crystal[1]
Marinocyanin B	C17H15BrN2O	343.22	-	Deep blue powder[1]
Marinocyanin D	C22H23BrN2O2	427.33	-	Deep blue powder[1]

Note: "-" indicates data not available in the searched literature.

Table 2: Solubility and Partition Coefficient of Phenazine Derivatives



Compound	Solvent	Solubility	logP
Phenazine	Water	Sparingly soluble	-
Phenazine	Ethanol, Acetone, Chloroform	Soluble	-
Phenazine (methosulfate)	DMSO, Dimethylformamide	~10 mg/mL	-
Phenazine (methosulfate)	PBS (pH 7.2)	~10 mg/mL	-

Note: Specific solubility data for many brominated phenazines is not readily available in the literature and often requires experimental determination.

Table 3: Spectroscopic Data for Selected Brominated Phenazines



Compound	UV-Vis λmax (nm)	1H NMR (Solvent)	13C NMR (Solvent)
Marinocyanin A	238, 330, 740 (MeOH)	See Supplementary Information of cited literature	See Supplementary Information of cited literature
Marinocyanin B	238, 330, 740 (MeOH) [1]	See Supplementary Information of cited literature	See Supplementary Information of cited literature
Marinocyanin D	238, 330, 745 (MeOH) [1]	See Supplementary Information of cited literature	See Supplementary Information of cited literature
2,4-Dibromo-1- hydroxyphenazine	-	(CDCl ₃): δ 15.40 (s, 1H), 9.04 (dd, J = 7.0, 1.3 Hz, 1H), 8.56 (dd, J = 8.9, 1.2 Hz, 1H), 8.30 (dd, J = 8.9, 0.8 Hz, 1H), 8.15 – 8.07 (m, 2H), 7.92 (dd, J = 8.9, 7.3 Hz, 1H)[2]	(CDCl ₃): δ 149.3, 144.3, 41.6, 140.1, 137.4, 134.4, 132.3, 131.9, 130.4, 129.0, 113.1, 103.2[2]

Note: Detailed NMR data is often found in the supplementary information of research articles.

Table 4: Redox Potentials and pKa of Phenazine Derivatives

Compound	Redox Potential (V vs. SHE)	рКа
Phenazine	-0.11	1.23
1-Hydroxyphenazine	-0.05	4.5
2-Hydroxyphenazine	-	7.9

Note: Redox potentials are highly dependent on pH and substituents.



Experimental Protocols

This section outlines common methodologies for the synthesis and characterization of brominated phenazines, compiled from various research articles.

Synthesis of Brominated Phenazines

A common route for the synthesis of brominated phenazines involves the Wohl-Aue reaction, followed by selective bromination.

General Procedure for Wohl-Aue Reaction:

- A mixture of a substituted nitrobenzene and a substituted aniline is heated in the presence of a base (e.g., potassium hydroxide) and a reducing agent (e.g., glycerol).
- The reaction mixture is typically heated to a high temperature (e.g., 130-150 °C) for several hours.
- After cooling, the mixture is worked up by adding water and extracting the product with an
 organic solvent (e.g., dichloromethane).
- The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

General Procedure for Bromination:

- The phenazine derivative is dissolved in a suitable solvent (e.g., chloroform or acetic acid).
- A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often room temperature or slightly elevated).
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Example: Synthesis of 2,4-dibromo-1-hydroxyphenazine[2]



To a solution of 1-hydroxyphenazine in a suitable solvent, 2.2 equivalents of N-bromosuccinimide are added. The reaction is stirred at room temperature until completion. The product is then isolated and purified.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of the purified brominated phenazine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
 Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS):

Technique: High-resolution mass spectrometry (HRMS) is commonly used to determine the
exact mass and elemental composition of the synthesized compounds. Techniques like
Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are often employed.

UV-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol).
- Analysis: The absorbance spectrum is recorded over a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).

Cyclic Voltammetry (CV) for Redox Potential Measurement:

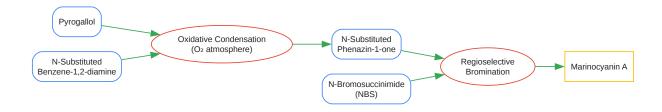
- A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a
 reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- The brominated phenazine is dissolved in a suitable electrolyte solution (e.g., tetrabutylammonium perchlorate in acetonitrile).
- The potential is swept linearly to a set potential and then reversed.



 The resulting current is measured as a function of the applied potential to determine the oxidation and reduction potentials.

Visualizations of Pathways and Workflows

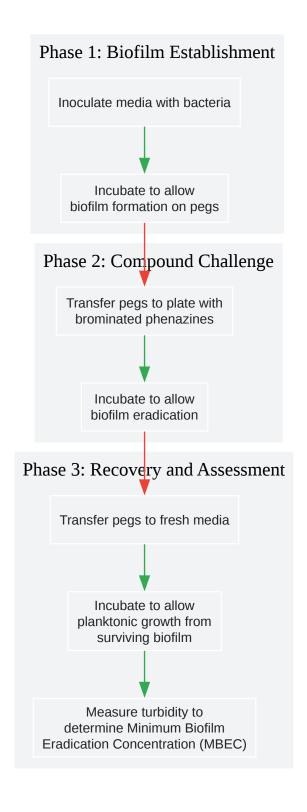
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and experimental evaluation of brominated phenazines.



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Caption: Synthetic pathway for Marinocyanin A.

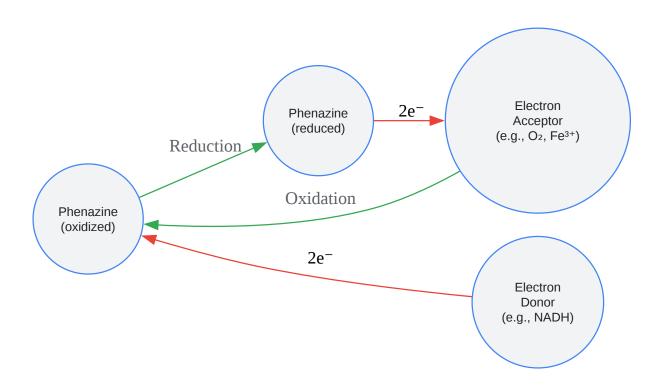




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Caption: Workflow for a Minimum Biofilm Eradication Concentration (MBEC) assay.





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Caption: Redox cycling of phenazines as electron shuttles.

This guide serves as a foundational resource for professionals working with brominated phenazines. The provided data and protocols are intended to facilitate further research and development in this promising area of chemical and pharmaceutical science. It is important to note that the physicochemical properties and biological activities can vary significantly with substitution patterns, and further experimental validation is often necessary for specific derivatives.

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